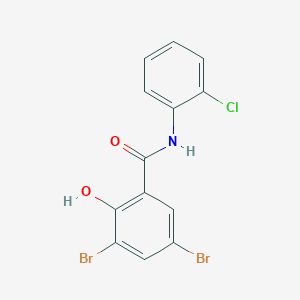
3,5-dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a benzamide core, making it a compound of interest in both organic chemistry and applied sciences.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide typically involves the bromination of N-(2-chlorophenyl)-2-hydroxybenzamide. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process involves the following steps:
Starting Material: N-(2-chlorophenyl)-2-hydroxybenzamide.
Bromination: The starting material is treated with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, at a controlled temperature.
Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3,5-dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms, while oxidation and reduction can modify the hydroxyl group.
科学研究应用
3,5-dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3,5-dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide involves its interaction with molecular targets and pathways within biological systems. The compound’s bromine and chlorine atoms can form halogen bonds with target proteins, affecting their function. Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide
- 3,5-dibromo-N-(2-methylphenyl)-2-hydroxybenzamide
- 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide
Uniqueness
3,5-dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide is unique due to the specific arrangement of bromine, chlorine, and hydroxyl groups on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
生物活性
3,5-Dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide is a compound that has garnered attention for its diverse biological activities, particularly in antibacterial and antiviral applications. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H8Br2ClN2O3. Its structure features a hydroxybenzamide moiety, which is known for its biological activity. The presence of bromine and chlorine substituents enhances its interaction with biological targets.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity. It has been tested against various bacterial strains, including Staphylococcus aureus, with promising results comparable to established antibiotics like vancomycin. The compound demonstrated bactericidal effects at sub-micromolar concentrations, indicating potent antibacterial properties .
The antibacterial mechanism is hypothesized to involve the inhibition of the GroEL/ES chaperonin system, which is essential for bacterial protein folding and viability. Inhibition of this system leads to the accumulation of misfolded proteins, ultimately resulting in bacterial cell death . Additionally, the compound's structure-activity relationship (SAR) suggests that halogenation at specific positions enhances its potency through increased hydrophobic interactions and electron-withdrawing effects .
Antiviral Activity
In addition to antibacterial properties, derivatives of the benzamide structure have shown antiviral activity. For instance, analogues related to this compound have been investigated for their ability to inhibit human adenovirus (HAdV) replication. Some derivatives exhibited low micromolar potency against HAdV with selectivity indexes greater than 100 . This suggests potential applications in treating viral infections.
Cytotoxicity and Selectivity
While exhibiting significant biological activity, this compound also shows low-to-moderate cytotoxicity against human cell lines (e.g., THLE-3 liver cells and HEK 293 kidney cells). Importantly, selectivity indices greater than 50 indicate that the compound preferentially targets bacterial cells over human cells . This selectivity is crucial for developing therapeutics with minimal side effects.
Research Findings and Case Studies
Recent studies have focused on synthesizing and characterizing various derivatives of the hydroxybenzamide scaffold. For example:
- Study A : Investigated the synthesis of multiple benzamide derivatives with varying halogen substitutions. The most active compounds were found to inhibit bacterial growth at low concentrations while maintaining high selectivity against human cells .
- Study B : Explored the antiviral potential of related compounds against HAdV. Some derivatives showed improved efficacy compared to traditional antiviral agents like niclosamide, suggesting a new avenue for antiviral drug development .
Summary Table of Biological Activities
| Activity | Target | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | < 1 | > 50 |
| Antiviral | Human Adenovirus | 0.27 | > 100 |
| Cytotoxicity | THLE-3 Cells | 156.8 | - |
属性
CAS 编号 |
6149-60-6 |
|---|---|
分子式 |
C13H8Br2ClNO2 |
分子量 |
405.47 g/mol |
IUPAC 名称 |
3,5-dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H8Br2ClNO2/c14-7-5-8(12(18)9(15)6-7)13(19)17-11-4-2-1-3-10(11)16/h1-6,18H,(H,17,19) |
InChI 键 |
FHSUQICSJNEUKE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















